molecular formula C13H24O2Si B2490231 1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one CAS No. 2167116-33-6

1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one

Cat. No. B2490231
CAS RN: 2167116-33-6
M. Wt: 240.418
InChI Key: WYKXBFHXJYMHAQ-UHFFFAOYSA-N
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Description

“1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one” is a chemical compound with the molecular weight of 240.42 . It is a liquid at room temperature and is stored at temperatures below -10°C .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of silyl chlorides with alcohols in the presence of N-methylimidazole . This reaction is significantly accelerated by the addition of iodine . A commercially available proazaphosphatrane can be used as an efficient and mild catalyst for the silylation of a wide variety of alcohols and phenols .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24O2Si/c1-8(10)12(7-11)15-16(5,6)13(2,3)4/h7,10,12H,1,8-9H2,2-6H3 . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), oxygen (O), and silicon (Si) atoms.


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more suitable for use as a protecting group . The rapid cleavage of the silyl ethers to alcohols can be achieved by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a density of 0.976 g/mL at 25°C . The compound is stored at temperatures below -10°C .

Scientific Research Applications

Oxidative Deprotection of Aliphatic tert-Butyldimethylsilyl Ethers

This compound is used in the oxidative deprotection of aliphatic tert-butyldimethylsilyl ethers to their corresponding carbonyl compounds . This process is recognized as one of the most useful protecting methods in organic synthesis because of the ease in which it can be introduced to and removed from alcohols .

Synthesis of ®-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate

This compound is used in the synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B . Jaspine B is isolated from various sponges and has cytotoxic activity against several human carcinoma cell lines .

Total Synthesis of (+)-Ambruticin

It is used as an important reagent in the total synthesis of (+)-ambruticin , a natural product with potential antifungal and anticancer properties.

Total Synthesis of (−)-Laulimalide

This compound is also used in the total synthesis of (−)-laulimalide , a natural product that has shown potent cytotoxicity against cancer cells.

Total Synthesis of (−)-Salinosporamide A

It plays a crucial role in the total synthesis of (−)-salinosporamide A , a natural product that is a potent proteasome inhibitor and has potential as an anticancer agent.

Total Synthesis of (+)-Leucascandrolide A

This compound is used in the total synthesis of (+)-leucascandrolide A , a natural product that has shown potent cytotoxicity against cancer cells.

Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

This compound is used in the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate , a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Mechanism of Action

The mechanism of action involves nucleophilic attack of the small fluoride anion, leading to a pentavalent silicon center . This is permitted due to hybridization with the vacant d-orbitals of silicon . In addition, the formation of the strong Si-F bond is the driving force for a fast cleavage .

Safety and Hazards

The compound is associated with several hazards. It has been labeled with the GHS07 pictogram, indicating that it can cause harm . The compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxy-1-cyclopropylbut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2Si/c1-7-11(14)12(10-8-9-10)15-16(5,6)13(2,3)4/h7,10,12H,1,8-9H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKXBFHXJYMHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C1CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one

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